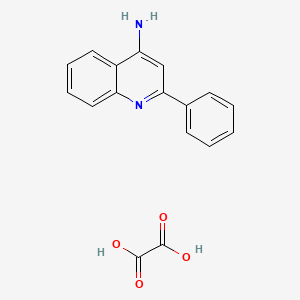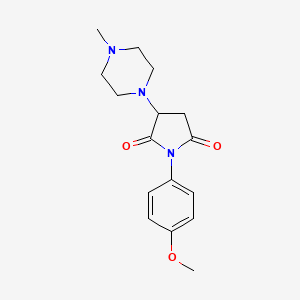![molecular formula C25H11Cl5N2O4 B4925109 N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B4925109.png)
N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide is a complex organic compound characterized by its multiple chlorine substitutions and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps:
Formation of the tetrachlorophthalic anhydride: This can be achieved by chlorinating phthalic anhydride in the presence of a catalyst such as ferric chloride.
Synthesis of the isoindole derivative: The tetrachlorophthalic anhydride is then reacted with an amine to form the isoindole derivative.
Coupling with the naphthalene derivative: The isoindole derivative is coupled with a naphthalene derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s multiple chlorine substitutions and naphthalene core contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: An organic compound with similar chlorine substitutions, used as a fungicide and in quantitative analysis.
Tetrachlorophthalic anhydride: A related compound used in the synthesis of various organic molecules.
Uniqueness
N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of chlorine substitutions and the presence of both isoindole and naphthalene moieties
Propriétés
IUPAC Name |
N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H11Cl5N2O4/c26-14-8-6-11(31-23(34)13-7-5-10-3-1-2-4-12(10)22(13)33)9-15(14)32-24(35)16-17(25(32)36)19(28)21(30)20(29)18(16)27/h1-9,33H,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGPVZUSVRUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H11Cl5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4925031.png)
![3-(2,4-Difluorophenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea](/img/structure/B4925039.png)

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone](/img/structure/B4925057.png)
![2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4925064.png)
![Ethyl 2-[(3-bromophenyl)carbamoyl]-3-phenylpropanoate](/img/structure/B4925077.png)

![2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)

